molecular formula C16H22N2S2 B5810703 2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole

2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole

Cat. No. B5810703
M. Wt: 306.5 g/mol
InChI Key: LLGMXARVYPDAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting key enzymes involved in the growth and proliferation of microorganisms and cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of microorganisms and cancer cells, induce apoptosis in cancer cells, and inhibit the activity of key enzymes involved in various metabolic pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole is its broad-spectrum antimicrobial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria, as well as various fungi. Another advantage is its potential as an anticancer agent, with significant cytotoxicity against various cancer cell lines.
However, there are also some limitations to using this compound in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole. One area of interest is its potential as a novel antimicrobial agent. Further studies are needed to determine its effectiveness against various microorganisms in vivo and to investigate its mechanism of action.
Another area of interest is its potential as an anticancer agent. Further studies are needed to determine its effectiveness against various types of cancer in vivo and to investigate its mechanism of action.
Finally, there is also potential for the development of new derivatives of 2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole with improved properties, such as increased solubility or reduced toxicity. These derivatives could have potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole can be achieved through various methods. One common method is the reaction of 2-aminothiazole with 4-tert-butyl-2,6-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-aminothiazole with 4-tert-butyl-2,6-dimethylbenzyl isothiocyanate in the presence of a base. Both methods result in the formation of the desired product in good yields.

Scientific Research Applications

2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of interest is its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial and antifungal activity against a wide range of microorganisms, including both gram-positive and gram-negative bacteria.
Another area of interest is its potential as an anticancer agent. Studies have shown that 2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2S2/c1-10-7-13(16(4,5)6)8-11(2)14(10)9-19-15-18-17-12(3)20-15/h7-8H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGMXARVYPDAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CSC2=NN=C(S2)C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Tert-butyl-2,6-dimethylbenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole

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